

# 4-Ethoxy-3-trifluoromethylphenylboronic acid

## molecular weight and formula

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### Compound of Interest

Compound Name: 4-Ethoxy-3-trifluoromethylphenylboronic acid

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An In-Depth Technical Guide to 4-Ethoxy-3-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthetic Protocols

## Introduction

4-Ethoxy-3-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an ethoxy group and an electron-withdrawing trifluoromethyl (CF<sub>3</sub>) group, imparts distinct reactivity and properties that are highly valued by researchers in drug discovery and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the trifluoromethyl group is a well-established bioisostere and modulator of physicochemical properties.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its molecular characteristics, explains the rationale behind its application, and offers a detailed protocol for its use in the foundational Suzuki-Miyaura cross-coupling reaction.

## Core Molecular and Physical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in synthesis. The key quantitative data for 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BF <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	233.98 g/mol	[1]
CAS Number	871329-83-8	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	200 - 205 °C	[1]
Purity	Typically ≥97%	[1]

## Scientific Rationale and Key Applications

The utility of 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid stems from the synergistic effects of its functional groups.

**1. The Boronic Acid Moiety: A Gateway to C-C Bond Formation** The boronic acid group, -B(OH)<sub>2</sub>, is the cornerstone of the compound's synthetic utility. It is an essential partner in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between sp<sup>2</sup>-hybridized carbon atoms.[4][5] This reaction is a staple in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. [4][5]

**2. The Trifluoromethyl Group: Enhancing Pharmaceutical Potential** The trifluoromethyl (CF<sub>3</sub>) group is a privileged substituent in medicinal chemistry for several reasons:[2][3]

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the CF<sub>3</sub> group resistant to metabolic degradation by cytochrome P450 enzymes.[3] This can increase a drug candidate's half-life and bioavailability.
- **Lipophilicity:** The CF<sub>3</sub> group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins.[2][3]
- **Electronic Effects:** As a potent electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups, thereby modulating a molecule's interaction with its

biological target.[6]

The presence of the  $\text{CF}_3$  group makes this boronic acid an invaluable tool for introducing these beneficial properties into complex molecules, streamlining the development of new therapeutic agents.[1][6] Consequently, it finds applications in the synthesis of anti-cancer agents and other targeted therapies.[1]

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid with an aryl bromide. The causality for each reagent and step is explained to ensure scientific integrity and reproducibility.

Objective: To synthesize a biaryl compound by coupling 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

- 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid
- Aryl Bromide (Ar-Br)
- Palladium(II) Acetate [ $\text{Pd}(\text{OAc})_2$ ] or similar Pd(0) source
- A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine [ $\text{PPh}_3$ ])
- Base (e.g., Potassium Carbonate [ $\text{K}_2\text{CO}_3$ ] or Cesium Carbonate [ $\text{Cs}_2\text{CO}_3$ ])
- Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
- Schlenk flask or reaction vial, magnetic stirrer, condenser, and inert gas (Argon or Nitrogen) supply.

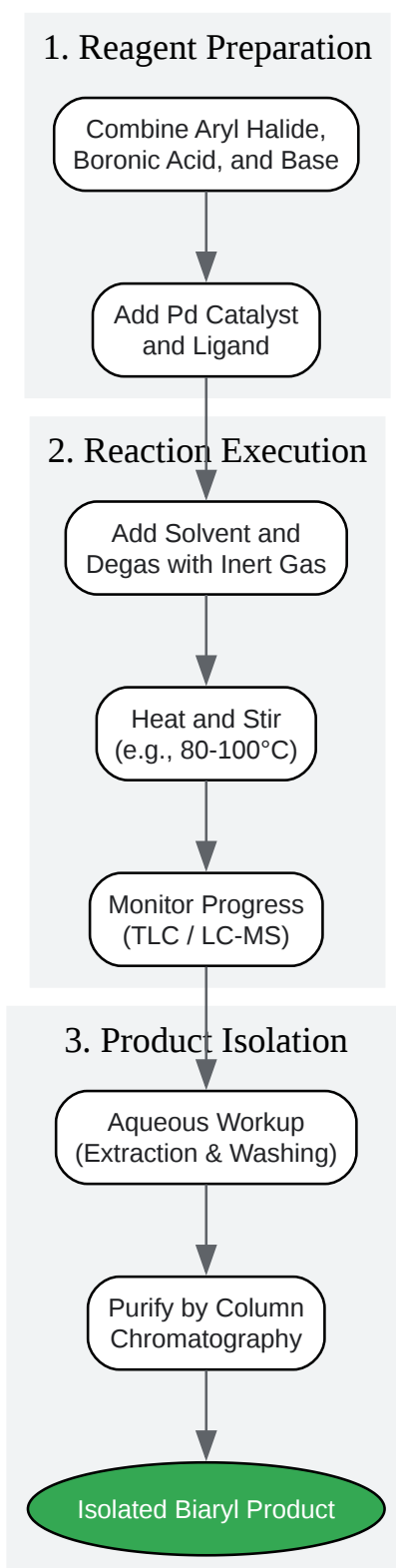
Step-by-Step Methodology:

- Reaction Setup:
  - To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq).
  - Add 4-Ethoxy-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 eq).
    - Rationale: A slight excess of the boronic acid is used to ensure the complete consumption of the potentially more valuable aryl halide partner.
  - Add the base, such as potassium carbonate (2.0 mmol, 2.0 eq).[\[7\]](#)[\[8\]](#)
    - Rationale: The base is crucial for the transmetalation step of the catalytic cycle, where it facilitates the transfer of the aryl group from the boron atom to the palladium center.[\[9\]](#)
- Catalyst Addition:
  - In a separate vial, briefly mix the palladium source (e.g., Pd(OAc)<sub>2</sub>, 0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).
  - Add this catalyst/ligand mixture to the Schlenk flask.
    - Rationale: A palladium catalyst is the engine of the reaction, cycling between Pd(0) and Pd(II) oxidation states to bring the coupling partners together.[\[7\]](#)[\[9\]](#) The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and promotes the key steps of oxidative addition and reductive elimination.
- Solvent Addition and Degassing:
  - Add the solvent mixture (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water).
  - Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[\[7\]](#)
    - Rationale: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Degassing is a critical step to remove dissolved oxygen and ensure high catalytic activity.
- Reaction Execution:

- Place the sealed flask in a preheated oil bath at 80-100 °C.
- Stir the reaction vigorously for 4-16 hours.
  - Rationale: Heat is required to overcome the activation energy for the steps in the catalytic cycle, particularly the initial oxidative addition of the aryl bromide to the palladium complex.<sup>[9]</sup>
- Monitoring and Workup:
  - Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
  - Once complete, cool the reaction to room temperature.
  - Dilute the mixture with ethyl acetate and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification:
  - Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

## Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.



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Caption: A workflow diagram of a typical Suzuki-Miyaura cross-coupling reaction.

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